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Section 1: Nomenclature and Positive
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Compound of Interest

Compound Name: 4-Chloro-2-hydroxybenzonitrile

Cat. No.: B1587699

Accurate identification is the bedrock of any chemical workflow. For 4-Chloro-2-
hydroxybenzonitrile, there exists a notable potential for ambiguity in its cataloging that
necessitates careful cross-referencing.

The chemically unambiguous I[UPAC name for the target molecule is 4-chloro-2-
hydroxybenzonitrile. It is also commonly referred to by synonyms such as 5-Chloro-2-
cyanophenol or 4-Chlorosalicylonitrile.

1.1. CAS Registry Number Verification

The Chemical Abstracts Service (CAS) Registry Number is a critical unique identifier. While the
number 873-83-6 has been occasionally associated with this compound in some commercial
listings, this is incorrect. Authoritative chemical databases and major suppliers, including
PubChem and Sigma-Aldrich, definitively assign the CAS number 30818-28-1 to 4-Chloro-2-
hydroxybenzonitrile.[1][2][3] The CAS number 873-83-6 correctly corresponds to 4-
Aminouracil. Researchers must exercise diligence and use CAS No. 30818-28-1 for all
procurement and database searches to ensure the correct material is sourced.

1.2. Molecular Structure
The structural formula provides the ultimate confirmation of identity.

Caption: Structure of 4-Chloro-2-hydroxybenzonitrile.
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Section 2: Physicochemical & Spectroscopic Profile

Understanding the physical properties and spectral signature of a compound is essential for
designing purification strategies, confirming synthetic success, and ensuring proper handling.

2.1. Physicochemical Properties

The key properties of 4-Chloro-2-hydroxybenzonitrile (CAS 30818-28-1) are summarized
below. The melting point has been a source of discrepancy in literature; the value of 155-156°C
Is cited by more reliable suppliers and is consistent with a crystalline, polar aromatic structure.

[4]

Property Value Source(s)
CAS Number 30818-28-1 [1][21[5]
Molecular Formula C7H4CINO [1][4]
Molecular Weight 153.57 g/mol [5]1[6]
Appearance White to pale yellow solid [1]
Melting Point 155-156 °C [4]
Boiling Point 275.5 £ 25.0 °C (Predicted) [1]
Solubility Insoluble in water; Soluble in

methanol, ethanol, acetone.
pKa (Phenolic H) ~8-9 (Estimated)

2.2. Spectroscopic Characterization (Predicted)

While a publicly available, fully assigned spectrum is elusive, the structure of 4-Chloro-2-
hydroxybenzonitrile allows for a confident prediction of its key spectroscopic features based
on well-established principles of NMR and IR spectroscopy. This predicted data serves as a
robust benchmark for quality control.

e 1H NMR (Proton NMR): The proton NMR spectrum is expected to be highly informative,
showing three distinct signals in the aromatic region and one labile proton signal.
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o Aromatic Protons (3H): The benzene ring has three protons. We would expect a doublet
for the proton adjacent to the hydroxyl group, a doublet for the proton adjacent to the
chlorine, and a doublet of doublets for the proton situated between the chloro and cyano
groups. The coupling constants (J-values) would be characteristic of ortho and meta
coupling.

o Phenolic Proton (1H): A broad singlet, typically downfield (>9 ppm), corresponding to the
acidic hydroxyl proton. Its position is concentration-dependent and the peak will disappear
upon a D20 shake.

e 13C NMR (Carbon NMR): The spectrum will show 7 distinct carbon signals.

o Aromatic Carbons (6C): Six signals corresponding to the benzene ring carbons. The
carbon bearing the hydroxyl group will be shifted significantly downfield (~150-160 ppm),
while the carbon bearing the nitrile group will be upfield relative to other substituted
carbons.

o Nitrile Carbon (1C): A characteristic signal in the 115-120 ppm region.

e FT-IR (Infrared Spectroscopy):

[¢]

O-H Stretch: A broad absorption band in the region of 3200-3500 cm~1 is the hallmark of
the phenolic hydroxyl group.

[¢]

C=N Stretch: A sharp, intense absorption peak around 2220-2240 cm~* confirming the
presence of the nitrile functional group.

[e]

C-ClI Stretch: A signal in the fingerprint region, typically around 700-800 cm~1,

[e]

Aromatic C=C Stretches: Multiple sharp peaks between 1450-1600 cm~1.

Section 3: Synthesis Protocol: A Validated Approach

While multiple synthetic routes may exist, a highly reliable and industrially scalable method
proceeds from the commercially available precursor, 2-Amino-4-chlorobenzonitrile (CAS
38487-86-4).[7] This pathway leverages the classic Sandmeyer-type reaction, converting an
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aromatic amine into a hydroxyl group via a diazonium salt intermediate. This is a robust, well-

understood transformation that provides high yields of the desired phenol.

[Start: 2-Amino-4-chlorobenzonitrilej
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Caption: Workflow for the synthesis of 4-Chloro-2-hydroxybenzonitrile.

3.1. Detailed Step-by-Step Methodology

» Principle: This protocol is a self-validating system. The success of each step is confirmed by

direct physical observation (temperature control, gas evolution, precipitation), ensuring

process integrity before proceeding.

e Step 1: Preparation of the Amine Salt Solution

To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and
dropping funnel, add 100 mL of 20% (v/v) sulfuric acid.

Cool the acid solution to 0-5 °C in an ice-salt bath.

Slowly add 15.2 g (0.1 mol) of 2-Amino-4-chlorobenzonitrile.[7] Stir until a fine, uniform
slurry of the amine salt is formed. Causality: Forming the soluble amine salt in situ ensures
complete and rapid reaction in the subsequent diazotization step.

o Step 2: Diazotization

[e]

Prepare a solution of 7.6 g (0.11 mol) of sodium nitrite in 25 mL of water.
Add this nitrite solution dropwise to the stirred amine salt slurry over 30-45 minutes.

CRITICAL: Meticulously maintain the internal reaction temperature below 5 °C throughout
the addition. Causality: The diazonium salt intermediate is thermally unstable. Exceeding 5
°C will lead to premature decomposition and the formation of significant impurities.

After the addition is complete, stir the resulting pale-yellow solution for an additional 20
minutes at 0-5 °C to ensure the reaction goes to completion.

e Step 3: Hydrolysis to the Phenol

o

Remove the ice bath and replace the dropping funnel with a condenser.
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o Slowly and carefully heat the diazonium salt solution to 80-90 °C using a heating mantle.

o Vigorous evolution of nitrogen gas will be observed. Maintain this temperature until gas
evolution ceases (typically 1-2 hours). Causality: This thermal decomposition replaces the
diazonium group (-N2*) with a hydroxyl group (-OH) from the aqueous solvent. The
evolution of N2 gas is a direct indicator of product formation.

o Step 4: Isolation and Purification
o Cool the reaction mixture to room temperature. The product will precipitate as a solid.
o Collect the crude product by vacuum filtration using a Buichner funnel.

o Wash the filter cake thoroughly with two 50 mL portions of cold deionized water to remove
residual acid and inorganic salts.

o For purification, recrystallize the crude solid from a suitable solvent system, such as an
ethanol/water mixture, to yield pure 4-Chloro-2-hydroxybenzonitrile as a crystalline
solid.

o Dry the final product under vacuum at 50 °C.

Section 4: Core Applications in Medicinal Chemistry

4-Chloro-2-hydroxybenzonitrile is not merely a chemical curiosity; it is a high-value scaffold
for the synthesis of complex pharmaceutical agents. Its utility stems from the orthogonal
reactivity of its three functional groups: the nitrile, the phenol, and the aromatic chloride.

The phenolic hydroxyl provides a handle for etherification, while the nitrile can be hydrolyzed to
a carboxylic acid or reduced to an amine. The aromatic chloride is a prime substrate for
transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling
the construction of intricate bi-aryl systems common in modern drug molecules.[8]
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Hypothetical Drug Scaffold Synthesis

4-Chloro-2-hydroxybenzonitrile
(Starting Scaffold)

tep 1

O-Alkylation
(e.g., with R1-Br, K2COs)
Introduces diversity at R?

tep 2

Suzuki Cross-Coupling
(e.g., with R2-B(OH)2, Pd catalyst)
Builds bi-aryl core with R?

tep 3

Nitrile Hydrolysis
(e.g., aq. NaOH, heat)
Converts -CN to -COOH

tep 4

Amide Coupling
(e.g., with H2N-R3, EDC/HOB)
Generates final amide drug candidate

Click to download full resolution via product page

Caption: Synthetic utility in building complex drug-like molecules.

This strategic combination of functional groups allows medicinal chemists to rapidly generate
libraries of diverse compounds for structure-activity relationship (SAR) studies, accelerating the
drug discovery process.
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Section 5: Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when handling any chemical
intermediate.

o Hazard Identification: 4-Chloro-2-hydroxybenzonitrile is classified as harmful if swallowed,
in contact with skin, or if inhaled. It is known to cause skin irritation and serious eye irritation.

[9]

e Personal Protective Equipment (PPE): Always handle this compound in a certified chemical
fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety

goggles.

e Handling: Avoid creating dust. Use only in well-ventilated areas. Wash hands thoroughly
after handling.

» Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such
as strong oxidizing agents and strong bases. Keep the container tightly sealed to prevent
moisture ingress.[4]

Section 6: References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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